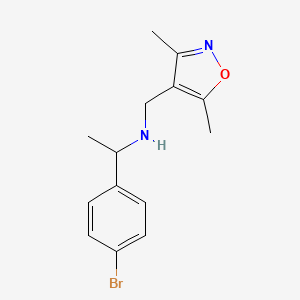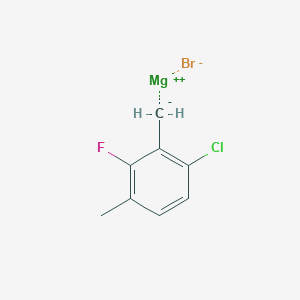
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide, 0.25 M in Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the presence of both chloro and fluoro substituents, which can influence the reactivity and selectivity of subsequent reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide typically involves the reaction of 6-Chloro-2-fluoro-3-methylbenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent. The general reaction is as follows:
6-Chloro-2-fluoro-3-methylbenzyl bromide+Mg→6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material. The use of high-purity magnesium and rigorous exclusion of moisture are critical to achieving high yields and purity.
化学反応の分析
Types of Reactions
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Useful in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Can react with various halides under appropriate conditions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from halogen-metal exchange and subsequent reactions.
科学的研究の応用
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide is used in various fields of scientific research:
Chemistry: As a versatile reagent in organic synthesis for forming complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
作用機序
The compound acts primarily as a nucleophile, attacking electrophilic centers in other molecules. The presence of the magnesium bromide moiety enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The chloro and fluoro substituents can also influence the electronic properties of the molecule, affecting its reactivity and selectivity.
類似化合物との比較
Similar Compounds
- 6-Chloro-2-fluoro-3-methylbenzyl bromide
- 3-Bromobenzylmagnesium bromide
Uniqueness
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide is unique due to the combination of chloro and fluoro substituents, which can provide distinct reactivity patterns compared to other Grignard reagents. This makes it particularly valuable in the synthesis of complex molecules where selective reactivity is required.
特性
IUPAC Name |
magnesium;1-chloro-3-fluoro-2-methanidyl-4-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF.BrH.Mg/c1-5-3-4-7(9)6(2)8(5)10;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXQXYIZQMHEJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[CH2-])F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
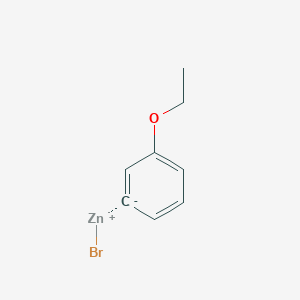
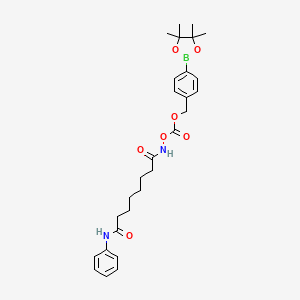

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)


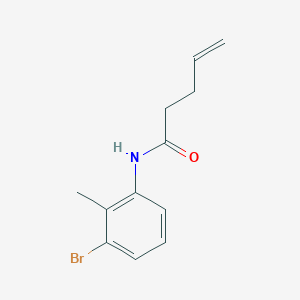
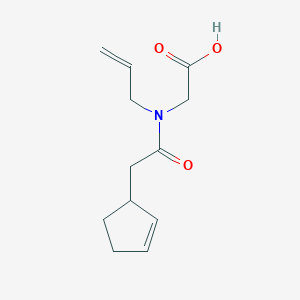

![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
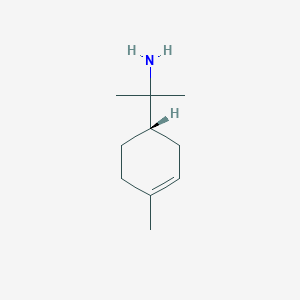
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
